2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
The compound 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide (referred to hereafter as the "target compound") is a structurally complex molecule featuring a benzimidazole core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-ethoxyphenyl group. The acetamide side chain includes N-isopropyl and N-phenyl substituents, contributing to its stereoelectronic profile .
Properties
IUPAC Name |
2-[2-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3/c1-4-37-25-16-14-23(15-17-25)32-19-22(18-28(32)35)30-31-26-12-8-9-13-27(26)33(30)20-29(36)34(21(2)3)24-10-6-5-7-11-24/h5-17,21-22H,4,18-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEHQSKFBWOTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic derivative notable for its potential biological activities. This article explores its molecular structure, biological mechanisms, relevant studies, and potential therapeutic applications.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 397.47 g/mol. The structure includes a benzimidazole core, which is known for its diverse pharmacological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in cancer therapy and neuropharmacology. The benzimidazole and pyrrolidine moieties contribute to its ability to modulate enzyme activities and receptor interactions.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit specific cancer-related pathways, particularly through the inhibition of WDR5, a protein involved in the regulation of gene expression related to oncogenesis .
- Neuroprotective Effects : The pyrrolidine structure is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives of benzimidazole have demonstrated antimicrobial activity, suggesting that this compound may also possess similar effects against certain pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | WDR5 Inhibition | |
| Neuroprotection | Modulation of neuroreceptors | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Properties
A study focused on the inhibition of WDR5 by compounds structurally related to benzimidazole showed promising results in reducing cell proliferation in various cancer cell lines. The compound demonstrated an IC50 value indicative of significant potency against certain cancer types, emphasizing the importance of structural modifications for enhancing efficacy .
Case Study 2: Neuroprotective Effects
In vitro studies indicated that similar pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that the compound may offer therapeutic potential in conditions such as Alzheimer's disease .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C30H32N4O3, with a molecular weight of 496.6 g/mol. The structure features a benzimidazole core linked to a pyrrolidine moiety, which is known for its role in diverse biological activities. The presence of an ethoxyphenyl group further enhances its lipophilicity, potentially improving bioavailability.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines. Mechanistic investigations suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a candidate for further development in cancer therapeutics.
Anticonvulsant Properties
Research has highlighted the anticonvulsant potential of derivatives related to this compound. For instance, studies involving similar pyrrolidine-based structures have shown efficacy in preclinical seizure models, indicating that modifications to the benzimidazole or pyrrolidine components could yield compounds with enhanced anticonvulsant properties .
Antibacterial Activity
Compounds featuring benzimidazole and pyrrolidine rings have been documented to possess antibacterial properties. The incorporation of these moieties into the structure of 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide may enhance its effectiveness against bacterial strains, making it a potential candidate for antibiotic development .
Case Study: Antitumor Mechanism Exploration
A study conducted on structurally similar compounds demonstrated their ability to inhibit cell proliferation in various cancer types. The mechanism involved the modulation of key proteins associated with cell cycle regulation and apoptosis. This finding suggests that 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide could operate through similar pathways, warranting detailed investigation into its anticancer mechanisms.
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Antitumor | Apoptosis induction through signaling pathway modulation |
| Compound B | Anticonvulsant | Inhibition of excitatory neurotransmission |
| Compound C | Antibacterial | Disruption of bacterial cell wall synthesis |
Case Study: Anticonvulsant Efficacy
In a pharmacological study assessing various amides derived from pyrrolidinone, certain compounds exhibited promising anticonvulsant effects in animal models. These results highlight the potential for 2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide to be developed as a therapeutic agent for epilepsy or other seizure disorders .
Comparison with Similar Compounds
N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide (Compound A)
- Structural Difference: The pyrrolidinone-linked phenyl group in Compound A bears a 3-methyl substituent instead of the 4-ethoxy group in the target compound.
- Steric Effects: The bulkier isopropyl and phenyl groups in the target compound’s acetamide side chain may influence binding affinity or metabolic stability .
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide (Compound B)
- Structural Difference : Compound B features a 4-chlorophenyl group and a carboxamide substituent on the benzimidazole core, unlike the target compound’s unsubstituted benzimidazole and acetamide side chain.
- Impact :
- Electron-Withdrawing Chlorine : The 4-chloro substituent in Compound B may reduce electron density, affecting interactions with hydrophobic binding pockets.
- Carboxamide vs. Acetamide : The carboxamide in Compound B could engage in stronger hydrogen bonding compared to the acetamide in the target compound, altering target selectivity .
Core Structure and Functional Group Comparisons
Benzimidazole-Linked Triazole-Thiazole Derivatives (Compounds 9a–e)
- Structural Difference: These compounds (e.g., 9c) replace the pyrrolidinone and acetamide groups with triazole-thiazole motifs.
- Impact: Docking Studies: Compounds 9a–e exhibit distinct binding modes in molecular docking, with 9c showing strong interactions in enzymatic pockets. This suggests that the target compound’s pyrrolidinone and acetamide groups may confer alternative binding geometries compared to triazole-thiazole systems . Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions (similar to Compound B’s procedure B), whereas Compounds 9a–e require click chemistry for triazole formation .
Physicochemical and Spectroscopic Data
Melting Points and Solubility
- Compound B : Reported melting points and NMR data (δ 7.88–7.72 ppm for aromatic protons) indicate moderate polarity, consistent with carboxamide functionality .
- Target Compound : While specific data are unavailable, the 4-ethoxy group likely enhances solubility in organic solvents compared to halogenated analogs like Compound B.
Tabulated Comparison of Key Compounds
Q & A
Q. Table 1: Example Reaction Parameters from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 65–75 | |
| Amide Coupling | EDCI, DMF, RT, 24h | 70–85 |
Basic: How is the compound’s structure and purity characterized in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .
Advanced: How to design experiments to optimize reaction yields and minimize side products?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example:
- Statistical Analysis : ANOVA evaluates factor significance; response surface methodology (RSM) models nonlinear relationships .
- In-Situ Monitoring : ReactIR or LC-MS tracks intermediate formation and side reactions (e.g., hydrolysis of amide bonds) .
Q. Example Workflow :
Screen 4 factors (temperature, pH, solvent polarity, reaction time) via fractional factorial design.
Narrow to 2 critical factors (e.g., temperature and catalyst) for RSM.
Validate predictions with confirmatory runs .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on target binding .
- Assay Standardization :
- Data Triangulation : Cross-reference in vitro results with molecular docking (e.g., AutoDock Vina) to assess binding mode consistency .
Case Study : If Study A reports IC₅₀ = 10 nM (cancer cells) and Study B finds IC₅₀ = 500 nM:
Verify assay conditions (e.g., ATP concentration in kinase assays).
Check compound stability (e.g., DMSO stock degradation).
Perform dose-response curves in parallel .
Advanced: How to integrate computational methods with experimental synthesis for mechanistic insights?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT, Gaussian) predict intermediates and transition states .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using PyMol or Schrödinger .
Q. Workflow Example :
Compute activation energy for a key cyclization step using DFT.
Validate with kinetic experiments (Arrhenius plot).
Refine computational model with experimental rate data .
Advanced: What methodologies are used to investigate metabolic stability and toxicity in preclinical studies?
Methodological Answer:
- In Vitro ADME :
- Toxicity Screening :
Q. Table 2: Key Assays for Preclinical Profiling
| Assay | Method | Endpoint | Reference |
|---|---|---|---|
| Metabolic Stability | LC-MS (t½ measurement) | >30 min (acceptable) | |
| hERG Inhibition | IC₅₀ (patch-clamp) | >10 μM (low risk) |
Advanced: How to analyze reaction mechanisms involving this compound’s functional groups?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen pathways (e.g., amide hydrolysis) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-limiting steps .
- Spectroscopic Trapping : UV-Vis or EPR to detect radical intermediates in oxidation reactions .
Example : To confirm a proposed imidazole ring-opening mechanism:
Synthesize a ¹³C-labeled analog.
Monitor ¹³C NMR shifts during reaction progression .
Advanced: What strategies mitigate challenges in scaling up laboratory synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
